molecular formula C10H11F6NO2 B14438261 2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- CAS No. 74888-65-6

2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-

Cat. No.: B14438261
CAS No.: 74888-65-6
M. Wt: 291.19 g/mol
InChI Key: YUKOPCJPNQEHAE-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- is a fluorinated derivative of 2,4-pentanedione. This compound is notable for its unique chemical structure, which includes a diethylamino group and six fluorine atoms. It is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- typically involves the reaction of 2,4-pentanedione with diethylamine and hexafluoropropene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Safety measures are crucial due to the reactivity of the fluorinated compounds involved.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The fluorine atoms and the diethylamino group can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- involves its interaction with various molecular targets. The diethylamino group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentanedione: A simpler analog without the diethylamino and fluorine groups.

    3-Methyl-2,4-pentanedione: Contains a methyl group instead of the diethylamino and fluorine groups.

    2,3-Pentanedione, 4-methyl-: Another analog with different substituents.

Uniqueness

2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro- is unique due to its combination of a diethylamino group and multiple fluorine atoms. This structure imparts distinctive chemical and physical properties, making it valuable for specific applications that require high reactivity and stability.

Properties

CAS No.

74888-65-6

Molecular Formula

C10H11F6NO2

Molecular Weight

291.19 g/mol

IUPAC Name

3-(diethylaminomethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione

InChI

InChI=1S/C10H11F6NO2/c1-3-17(4-2)5-6(7(18)9(11,12)13)8(19)10(14,15)16/h5H,3-4H2,1-2H3

InChI Key

YUKOPCJPNQEHAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=C(C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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